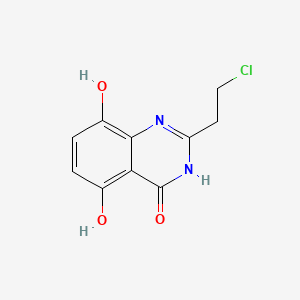
Bicyclohexyl-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclohexyl-3,5-dione: is an organic compound with the molecular formula C12H18O2 It is characterized by two cyclohexane rings connected by a diketone functional group at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bicyclohexyl-3,5-dione can be synthesized through several methods. One common approach involves the selective hydrogenation of biphenol over palladium on carbon (Pd/C) catalysts. The reaction conditions, such as temperature, pH, and the rate of precursor addition, significantly influence the yield and purity of the product . Another method involves the oxidative azidation of bicyclohexyl using manganese-catalyzed reactions with nucleophilic sodium azide as the azide source .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency and minimize by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclohexyl-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The diketone groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include diketones, diols, and various substituted bicyclohexyl derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bicyclohexyl-3,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of bicyclohexyl-3,5-dione involves its interaction with specific molecular targets and pathways. The diketone groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Bicyclohexyl-4,4’-dione: Another diketone derivative with the diketone groups at different positions.
Cyclohexylcyclohexane: A related compound with a single cyclohexane ring substituted with a cyclohexyl group.
Uniqueness: Bicyclohexyl-3,5-dione is unique due to its specific diketone functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role as a versatile building block make it valuable in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
5-(3,5-dioxocyclohexyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H14O4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h7-8H,1-6H2 |
InChI-Schlüssel |
ATMNBHXAIFKFIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)CC1=O)C2CC(=O)CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


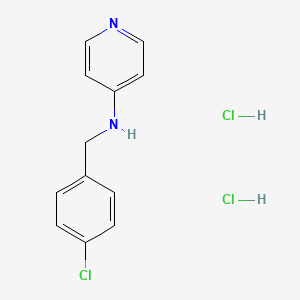
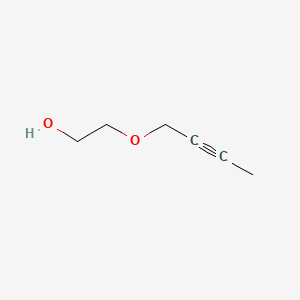
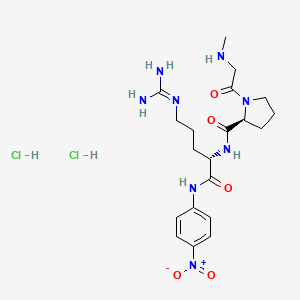

![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)
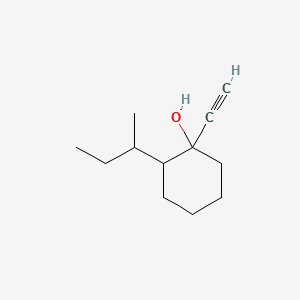
![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)
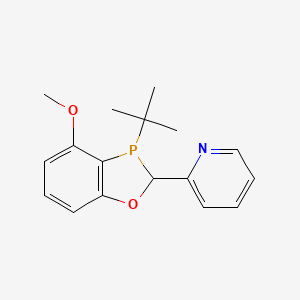
![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)

